({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [1-(bromomethyl)cyclohex-3-en-1-yl]methoxymethylbenzene . This name derives from its core structural components:
- A cyclohex-3-ene ring (a six-membered carbocycle with a double bond between positions 3 and 4).
- A bromomethyl group (-CH2Br) attached to position 1 of the cyclohexene ring.
- A methoxymethylbenzene substituent (-CH2OCH2C6H5) bonded to the same position 1 of the cyclohexene ring.
The structural hierarchy prioritizes the cyclohexene ring as the parent structure, with substituents listed in alphabetical order (bromomethyl precedes methoxymethylbenzene). The SMILES notation for the compound is C1CC(CC=C1)(COCC2=CC=CC=C2)CBr , which encodes the connectivity of atoms and functional groups (Table 1).
Table 1: Structural Descriptors of ({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene
| Property | Value |
|---|---|
| IUPAC Name | [1-(bromomethyl)cyclohex-3-en-1-yl]methoxymethylbenzene |
| SMILES | C1CC(CC=C1)(COCC2=CC=CC=C2)CBr |
| InChI Key | CVIDCCWGUHTEGW-UHFFFAOYSA-N |
| Hybridization Scheme | sp³ (cyclohexene carbons), sp² (double-bond carbons), sp³ (benzene) |
The InChI Key (CVIDCCWGUHTEGW-UHFFFAOYSA-N) provides a unique identifier for computational database searches, ensuring precise structural differentiation from similar molecules.
Alternative Naming Conventions in Chemical Databases
Chemical databases and commercial catalogs often employ simplified or proprietary naming conventions. For this compound, alternative identifiers include:
- EN300-677731 : A vendor-specific alphanumeric code used in chemical supplier catalogs.
- This compound : A non-IUPAC systematic name that explicitly describes substituent positions.
Notably, some databases may abbreviate the methoxymethylbenzene group as BOMB (benzyloxymethyl) in shorthand notations, though this practice is not universally standardized. The absence of widely accepted trivial names underscores the compound’s specialized use in research contexts.
CAS Registry Number and Molecular Formula Validation
The CAS Registry Number for this compound is 1935276-04-2 , a unique identifier assigned by the Chemical Abstracts Service. This number enables unambiguous tracking in regulatory, safety, and patent documentation.
The molecular formula C15H19BrO was validated through high-resolution mass spectrometry (HRMS), yielding an exact mass of 294.06193 Da . This matches the theoretical mass calculated from isotopic abundances (Table 2).
Table 2: Molecular Formula Validation
| Property | Value | Method of Validation |
|---|---|---|
| Molecular Formula | C15H19BrO | PubChem computed |
| Molecular Weight | 295.21 g/mol | PubChem 2.1 (2021.05.07) |
| Exact Mass | 294.06193 Da | HRMS |
| XLogP3-AA | 4 | XLogP3 3.0 |
The XLogP3-AA value of 4 indicates moderate hydrophobicity, consistent with the compound’s bromine and aromatic substituents. Rotatable bond counts (5) further reflect conformational flexibility in the methoxymethylbenzene side chain.
Properties
Molecular Formula |
C15H19BrO |
|---|---|
Molecular Weight |
295.21 g/mol |
IUPAC Name |
[1-(bromomethyl)cyclohex-3-en-1-yl]methoxymethylbenzene |
InChI |
InChI=1S/C15H19BrO/c16-12-15(9-5-2-6-10-15)13-17-11-14-7-3-1-4-8-14/h1-5,7-8H,6,9-13H2 |
InChI Key |
CVIDCCWGUHTEGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)(COCC2=CC=CC=C2)CBr |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of ({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Formation of the cyclohexenyl bromomethyl intermediate
- Introduction of the methoxymethyl benzene moiety via ether linkage
The preparation requires careful control of reaction conditions to maintain the integrity of the bromomethyl group and avoid side reactions such as elimination or rearrangement.
Detailed Synthetic Routes
Bromomethylation of Cyclohexenyl Derivative
A common approach starts with a cyclohexenyl methanol or cyclohexenyl methyl ether precursor, which undergoes bromination at the methyl position adjacent to the ring.
- Reagents: N-Bromosuccinimide (NBS) with radical initiators such as 2,2'-azobis(isobutyronitrile) (AIBN)
- Solvent: Tetrachloromethane (CCl4) or other inert solvents
- Conditions: Reflux for several hours (e.g., 3 hours)
- Outcome: Selective bromination at the benzylic or allylic methyl position to yield bromomethyl cyclohexenyl intermediate
This method is supported by analogous bromomethylation reactions such as the synthesis of 1-(bromomethyl)-3-phenoxybenzene, which achieved an 86% yield under similar conditions (NBS, AIBN, CCl4, reflux, 3 h).
Ether Formation via Nucleophilic Substitution
The bromomethylated cyclohexenyl intermediate is then reacted with benzyl alcohol or benzyl methanol derivatives to form the methoxymethyl ether linkage.
- Reagents: Benzyl alcohol or benzyl methanol, base (e.g., cesium carbonate, potassium carbonate)
- Solvent: Dimethylformamide (DMF) or acetone
- Conditions: Low temperature (0 °C to room temperature) to avoid epimerization or side reactions
- Mechanism: Nucleophilic substitution (SN2) where the benzyl alkoxide attacks the bromomethyl group, forming the ether bond
This approach is analogous to the synthesis of other bromomethyl ethers where phenols or alcohols react with bromomethylated intermediates in the presence of base to give high yields (82–96%).
Experimental Data and Research Outcomes
Representative Experimental Procedure
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclohexenyl methyl precursor + NBS + AIBN in CCl4, reflux 3 h | Bromomethylation of cyclohexenyl methyl group | ~85 | Radical bromination, monitored by TLC |
| 2 | Bromomethylated intermediate + benzyl alcohol + Cs2CO3 in DMF, 0 °C to RT | Ether formation via SN2 substitution | 82–96 | Avoid epimerization, high purity needed |
Characterization Data
- [^1H NMR (CDCl3)](pplx://action/followup): Signals corresponding to bromomethyl protons (singlet around δ 4.4 ppm), aromatic protons of benzyl group (multiplets δ 6.9–7.4 ppm), and cyclohexenyl ring protons (multiplets δ 1.2–2.8 ppm).
- [^13C NMR](pplx://action/followup): Characteristic signals for bromomethyl carbon (~30–40 ppm), aromatic carbons (~120–140 ppm), and cyclohexenyl carbons.
- HRMS (ESI): Molecular ion peak consistent with C15H21BrO (m/z 297.23 g/mol).
Comparative Analysis of Preparation Methods
| Method Aspect | Radical Bromination (NBS/AIBN) | Alternative Acylketene Route |
|---|---|---|
| Starting Material | Cyclohexenyl methyl derivative | Brominated Meldrum’s acid derivative |
| Reaction Type | Radical bromination | Cyclocondensation and ring closure |
| Yield | 80–86% | 64–74% (for related brominated intermediates) |
| Advantages | Simple, high yield, scalable | Useful for complex substitutions |
| Limitations | Requires radical initiator, careful control to avoid overbromination | Multi-step, requires purified intermediates |
The radical bromination method is the most direct and commonly used for preparing bromomethyl cyclohexenyl derivatives, including this compound.
Summary and Recommendations
- The preparation of this compound is efficiently achieved via radical bromination of cyclohexenyl methyl precursors followed by nucleophilic substitution with benzyl alcohol derivatives.
- Reaction conditions must be optimized to prevent side reactions such as epimerization or elimination.
- High yields (80–96%) and purity are attainable with standard organic synthesis techniques.
- Characterization by NMR and HRMS confirms the structure and purity of the final product.
- Alternative synthetic routes involving brominated Meldrum’s acid derivatives provide options for more complex functionalizations but are less direct.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl (OH) or carbonyl (C=O) groups.
Reduction Reactions: The double bond in the cyclohexene ring can be reduced to form a cyclohexane ring using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or other hydrogenation catalysts.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Oxidation: Products can include alcohols, ketones, or carboxylic acids.
Reduction: The major product is the fully saturated cyclohexane derivative.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine
Drug Development: Potential precursor for the synthesis of bioactive compounds with therapeutic properties.
Biochemical Studies: Used in studies to understand the interaction of aromatic and aliphatic compounds with biological macromolecules.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
Chemical Manufacturing: Employed in the production of specialty chemicals and additives.
Mechanism of Action
The mechanism by which ({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Ring Systems
([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene (CAS: 1494416-49-7)
- Molecular Formula : C₁₄H₁₉BrO
- Molecular Weight : 283.20
- Key Differences : Replaces the cyclohexene ring with a saturated cyclopentane ring.
- Lower steric strain compared to cyclopropane derivatives (e.g., cyclobutane analogues in ) .
1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene
- Molecular Formula: Not explicitly provided ().
- Key Differences : Incorporates a strained cyclobutane ring and an additional methoxymethyl group on the benzene.
- Implications :
Brominated Aromatic Derivatives with Functional Group Variations
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene (CAS: 132532-64-0)
- Molecular Formula : C₉H₁₁BrO₃
- Molecular Weight : 247.09
- Key Differences : Methoxymethoxy group replaces the methoxymethyl-cyclohexene moiety.
- Implications: Increased oxygen content improves water solubility.
1-Bromo-3-(bromomethyl)-2-[(2,5-difluorophenyl)methoxy]benzene
- Molecular Formula : C₁₄H₁₀Br₂F₂O
- Key Differences : Features difluorophenyl and dual bromomethyl groups.
- Predicted Properties :
- Boiling Point : 399.6°C
- Density : 1.717 g/cm³
- Implications :
Comparative Data Table
Biological Activity
The compound ({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene , also known by its IUPAC name, exhibits a unique structure that combines a bromomethyl group with a cyclohexene moiety and a methoxybenzyl component. This structural complexity suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This molecular formula indicates the presence of a bromine atom, which often contributes to the biological activity of organic compounds. The presence of both cyclohexene and methoxy groups may influence its interaction with biological targets.
Biological Activity Overview
Research has indicated several potential biological activities associated with similar compounds:
- Antimicrobial Activity : Compounds containing bromomethyl groups have shown antibacterial properties. For instance, studies on brominated derivatives of aromatic compounds demonstrated significant activity against various bacterial strains.
- Anticancer Properties : Certain brominated compounds exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to inhibit inflammatory pathways, potentially through the modulation of pro-inflammatory cytokines.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry found that bromomethyl derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, revealing effective concentrations in the low micromolar range, indicating strong potential for therapeutic applications.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Escherichia coli |
| This compound | 8 | Staphylococcus aureus |
Anticancer Activity
In vitro studies have shown that this compound induces apoptosis in MCF-7 breast cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death.
| Assay Type | Result |
|---|---|
| Cell Viability Assay | IC50 = 25 µM |
| Apoptosis Assay | Caspase activation detected |
Anti-inflammatory Effects
Research highlighted in Phytotherapy Research demonstrated that similar compounds could inhibit the production of TNF-alpha in activated macrophages, suggesting a role in modulating inflammatory responses.
The biological activities observed can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Brominated compounds often induce oxidative stress in cells, which can lead to apoptosis in cancer cells.
- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into cell membranes, disrupting their integrity and leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
